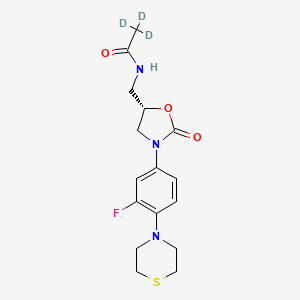![molecular formula C10H12BrN3 B13855193 1-(6-bromo-1H-benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine](/img/structure/B13855193.png)
1-(6-bromo-1H-benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-Bromo-1H-benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine is a compound belonging to the class of benzoimidazoles, which are known for their diverse biological activities. This compound features a bromine atom at the 6th position of the benzoimidazole ring and a dimethylmethanamine group attached to the nitrogen atom at the 1st position. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-bromo-1H-benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine typically involves the following steps:
Formation of the Benzoimidazole Core: The benzoimidazole core can be synthesized by the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative under acidic conditions.
N,N-Dimethylation: The final step involves the introduction of the N,N-dimethylmethanamine group. This can be done by reacting the brominated benzoimidazole with dimethylamine in the presence of a base like sodium hydride or potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 1-(6-Bromo-1H-benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base like triethylamine or sodium hydroxide.
Major Products:
Oxidation: Products with additional oxygen-containing functional groups.
Reduction: Products with reduced functional groups, such as alcohols or amines.
Substitution: Products with the bromine atom replaced by other functional groups.
科学的研究の応用
1-(6-Bromo-1H-benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用機序
The mechanism of action of 1-(6-bromo-1H-benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the dimethylmethanamine group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain. These interactions can lead to downstream effects on cellular pathways and biological processes.
類似化合物との比較
1H-benzo[d]imidazole: The parent compound without the bromine and dimethylmethanamine groups.
6-Bromo-1H-benzo[d]imidazole: Similar structure but lacks the dimethylmethanamine group.
1-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine: Similar structure but without the bromine atom.
Uniqueness: 1-(6-Bromo-1H-benzo[d]imidazol-2-yl)-N,N-dimethylmethanamine is unique due to the presence of both the bromine atom and the dimethylmethanamine group, which confer distinct chemical and biological properties. These modifications can enhance its binding affinity, specificity, and overall biological activity compared to similar compounds.
特性
分子式 |
C10H12BrN3 |
|---|---|
分子量 |
254.13 g/mol |
IUPAC名 |
1-(6-bromo-1H-benzimidazol-2-yl)-N,N-dimethylmethanamine |
InChI |
InChI=1S/C10H12BrN3/c1-14(2)6-10-12-8-4-3-7(11)5-9(8)13-10/h3-5H,6H2,1-2H3,(H,12,13) |
InChIキー |
YZPLWUPVLQBQQU-UHFFFAOYSA-N |
正規SMILES |
CN(C)CC1=NC2=C(N1)C=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(17-Methoxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-yl)methanol](/img/structure/B13855111.png)
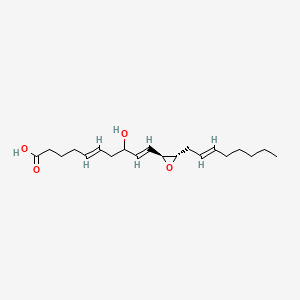
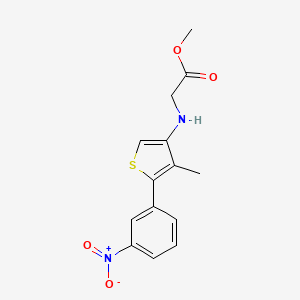
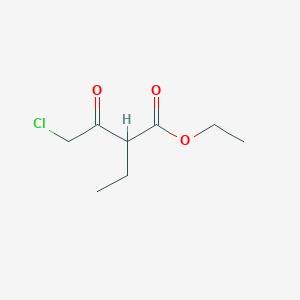
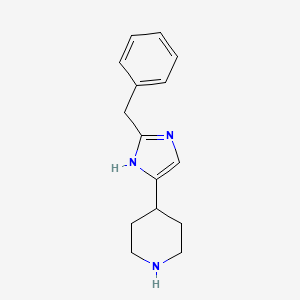
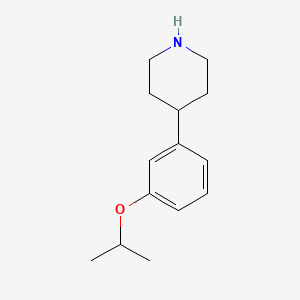
![2-[2-(Heptylamino)ethoxy]ethanol](/img/structure/B13855180.png)
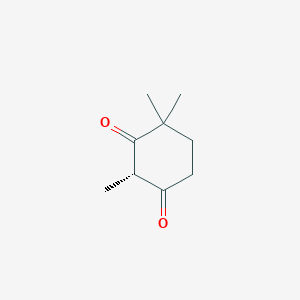

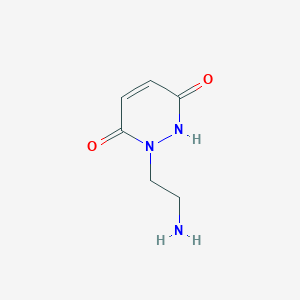

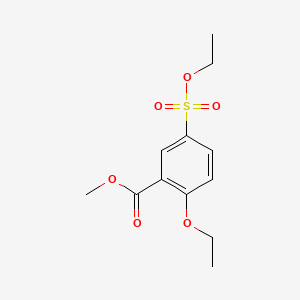
![(2S,3S,4S,5R,6S)-6-[[(4S)-6-chloro-4-(2-cyclopropylethynyl)-2-oxo-4-(trifluoromethyl)-1H-3,1-benzoxazin-8-yl]oxy]-3,4,5-trihydroxy-tetrahydropyran-2-carboxylic acid](/img/structure/B13855204.png)
